tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate
Overview
Description
tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a methanesulfonyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary based on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanesulfonyl group can lead to the formation of sulfonic acids, while reduction can yield amines .
Scientific Research Applications
tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound’s unique properties make it useful in various industrial processes, including the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl amino group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and tert-butyl carbamates. Examples are:
- tert-Butyl (3R)-3-{[(methylsulfonyl)amino]methyl}piperidine-1-carboxylate
- tert-Butyl (3R)-3-{[(ethylsulfonyl)amino]methyl}piperidine-1-carboxylate
Uniqueness
The presence of the methanesulfonyl amino group, in particular, allows for unique interactions with biological targets, setting it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl (3R)-3-(methanesulfonamidomethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-5-6-10(9-14)8-13-19(4,16)17/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVBETVUJPUVSZ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CNS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669724 | |
Record name | tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002359-95-6 | |
Record name | tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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